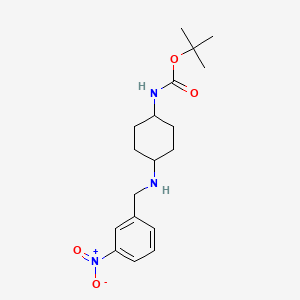

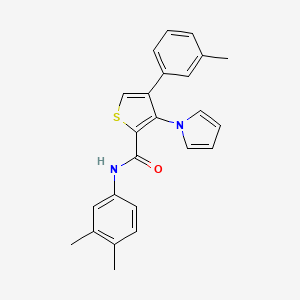

![molecular formula C8H14N2O2 B3001199 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 2089255-18-3](/img/structure/B3001199.png)

4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one” is a spiro compound . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . This compound is promising for the production of important biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Applications De Recherche Scientifique

Role in Cancer Research

The compound plays a significant role in cancer research. It is involved in the study of receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers . It also plays a role in RTK-mediated resistance .

Development of SHP2 Inhibitors

The compound has been used in the development of potent, orally bioavailable, and safe SHP2 inhibitors . SHP2 is a Src homology 2 (SH2) domain-containing phosphatase 2, which plays a crucial role in various cancers .

Optimization of Pharmacokinetic Properties

The compound has been used in the optimization of pharmacokinetic properties of potential drugs . For instance, it has been used in the development of a series of pyrimidinone compounds with excellent potency, optimal in vivo pharmacokinetics across species, and no off-target activities .

Suppression of MAPK Pathway Signaling

The compound has been used in the suppression of the mitogen-activated protein kinase (MAPK) pathway signaling . This is particularly important in the study of RTK-activated and KRASmut xenograft models in vivo .

Role in the Design and Synthesis of Medicinally Active Agents

Spirocyclic ring systems, such as the one present in “4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one”, are useful intermediates in the design and synthesis of medicinally active agents .

Role in the Synthesis of Natural Products

The compound is commonly found as cores in natural products . Therefore, it plays a significant role in the synthesis of these products .

Orientations Futures

Spiro compounds are attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs . In particular, spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one is the SHP2 enzyme . SHP2 is a ubiquitously expressed enzyme involved in cell signal transduction downstream of various Receptor Tyrosine Kinases (RTKs) .

Mode of Action

4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one acts as an allosteric inhibitor of the SHP2 enzyme . It binds to the SHP2 enzyme, leading to the distortion of the N-SH2 domain from the PTP domain, which makes the catalytic site accessible to substrates and changes SHP2 to the “on” state .

Biochemical Pathways

The compound affects various biochemical pathways, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways . These pathways play crucial roles in cell proliferation, survival, differentiation, migration, and apoptosis .

Result of Action

The molecular and cellular effects of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one’s action are primarily related to its inhibition of the SHP2 enzyme. This inhibition can modulate the activation of T cells and other immune responses . The compound’s effects on the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways also have significant implications for cell proliferation, survival, differentiation, migration, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one. For instance, the compound’s stability may be affected by temperature Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment

Propriétés

IUPAC Name |

4-amino-8-oxa-2-azaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c9-6-7(11)10-5-8(6)1-3-12-4-2-8/h6H,1-5,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZZFACXEUCGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC(=O)C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B3001116.png)

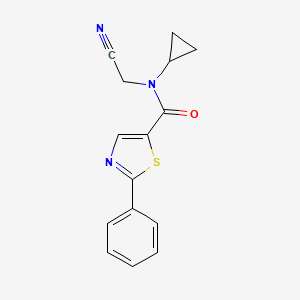

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001118.png)

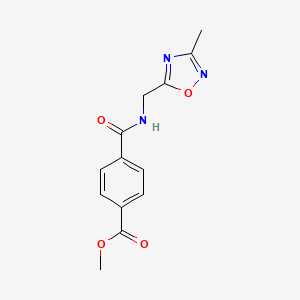

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)

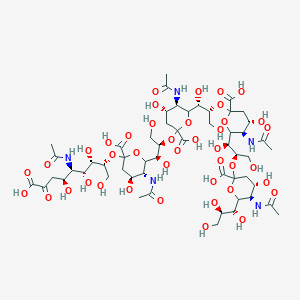

![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)

![N-(2-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3001123.png)

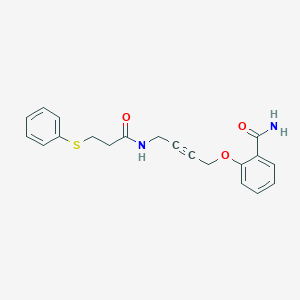

![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)

![1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3001129.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)